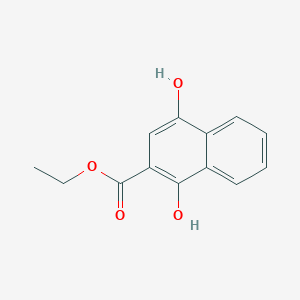

Ethyl 1,4-dihydroxy-2-naphthoate

Description

Structure

3D Structure

Properties

CAS No. |

66928-23-2 |

|---|---|

Molecular Formula |

C13H12O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 1,4-dihydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H12O4/c1-2-17-13(16)10-7-11(14)8-5-3-4-6-9(8)12(10)15/h3-7,14-15H,2H2,1H3 |

InChI Key |

MMAPSHDCAYFEAI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O |

Origin of Product |

United States |

Synthesis and Chemical Transformations of Ethyl 1,4 Dihydroxy 2 Naphthoate and Its Precursors

Synthetic Methodologies for 1,4-Dihydroxy-2-naphthoic Acid (DHNA)

The synthesis of 1,4-dihydroxy-2-naphthoic acid, a significant chemical intermediate, can be achieved through both traditional chemical pathways and modern biotechnological methods.

Chemical synthesis offers a direct and high-yield approach to producing DHNA. These methods typically involve the carboxylation of a naphthalene (B1677914) derivative under specific reaction conditions.

A primary method for synthesizing DHNA involves the direct carboxylation of 1,4-dihydroxynaphthalene (B165239). google.com This process subjects 1,4-dihydroxynaphthalene to a reaction with carbon dioxide gas. google.com The reaction is typically carried out under pressure and at elevated temperatures. For instance, historical methods describe reacting the sodium or potassium salt of 1,4-dihydroxynaphthalene with carbon dioxide under increased pressure at 170°C. google.com Following the reaction, the desired DHNA is isolated through a series of steps including dilution, neutralization with an acid (like hydrochloric acid) to a specific pH, cooling to induce precipitation, filtration, and washing. google.com This purification process allows for the acquisition of high-purity crystalline DHNA. google.com

Alkali metal alcoholates play a crucial role in modern, efficient syntheses of DHNA. google.com These strongly basic compounds are used to form an alkali metal salt of 1,4-dihydroxynaphthalene in an organic solvent. google.com This salt formation is a critical preliminary step before the carboxylation reaction with carbon dioxide gas. google.com Sodium methylate is a commonly used alkali metal alcoholate for this purpose. google.com

The process involves dissolving 1,4-dihydroxynaphthalene in a suitable organic solvent, such as dipropylene glycol monomethyl ether, followed by the addition of the alkali metal alcoholate. google.com This mixture, containing the newly formed salt, is then subjected to carboxylation. google.com This method has been shown to produce DHNA with high purity and yield. google.com

Table 1: Comparison of DHNA Synthesis using different Alkali Metal Alcoholates

| Parameter | Example 1 | Example 2 |

| Starting Material | 32 parts 1,4-dihydroxynaphthalene | 32 parts 1,4-dihydroxynaphthalene |

| Alkali Metal Alcoholate | 85 parts of 28% sodium methylate | 63.8 parts of 28% sodium methylate |

| Solvent | 200 parts of dipropylene glycol monomethyl ether | Not specified |

| Neutralizing Acid | Not specified | 27 parts of acetic acid |

| Final Product | 18.6 parts of DHNA | 18.7 parts of DHNA |

| Purity | 98.8% | 96.4% |

| Yield | 92.3% | 88.7% |

Data sourced from patent US5599971A. google.com

Certain microorganisms are capable of naturally producing DHNA as part of their metabolic pathways, offering a biotechnological route for its synthesis.

The bacterium Propionibacterium freudenreichii is known to produce DHNA. google.comnih.gov DHNA is an intermediate in the biosynthesis of menaquinone (vitamin K2), where it serves as a precursor that combines with an isoprenoid unit. nih.govnih.gov Research has shown that the production of DHNA can be significantly enhanced by manipulating culture conditions. nih.govasm.org

In a fed-batch culture system under anaerobic conditions, maintaining a near-zero lactose (B1674315) concentration caused P. freudenreichii ET-3 to halt menaquinone production and instead accumulate DHNA. nih.gov The maximum concentration of DHNA achieved in this fed-batch culture was substantially higher than that observed in a standard batch culture. nih.gov However, the accumulation of propionate (B1217596), a metabolic byproduct, was found to inhibit DHNA production. nih.govasm.org Interestingly, switching the culture from anaerobic to aerobic conditions can increase DHNA production by allowing the bacterium to consume the inhibitory propionate. nih.gov These findings indicate that DHNA production in P. freudenreichii is heavily influenced by carbon source availability and the oxygen supply. nih.gov An analysis of a culture broth from P. freudenreichii ET-3 detected approximately 10 mg/L of DHNA. nih.gov

Table 2: Factors Influencing DHNA Production by P. freudenreichii ET-3

| Condition / Factor | Observation | Reference |

| Culture Type | Fed-batch culture yields markedly higher DHNA than batch culture. | nih.gov |

| Lactose Concentration | Maintaining lactose near zero stops menaquinone (MK) production and increases DHNA accumulation. | nih.gov |

| Lactose Feeding Rate | Affects whether MK or DHNA is the primary product. | nih.gov |

| Propionate | Accumulation inhibits DHNA production. | nih.govasm.org |

| Oxygen Supply | Switching to aerobic culture can increase DHNA production by consuming propionate. | nih.gov |

More recently, strains of Lactobacillus casei have been identified as producers of DHNA. nih.gov In a study screening various lactic acid bacteria, a strain designated LP1, isolated from natural cheese, was confirmed to produce DHNA. nih.gov The identity of this strain was confirmed as Lactobacillus casei through 16S rRNA gene sequence analysis. nih.gov

The production was demonstrated by incubating L. casei LP1 anaerobically in a sterile whey broth at 37°C for 48 hours. nih.gov Subsequent extraction and analysis using high-performance liquid chromatography (HPLC) confirmed the presence of DHNA in the culture. nih.gov This was a significant finding as it represented the first identification of a Lactobacillus casei strain with the ability to produce DHNA. nih.gov

Biotechnological Production of DHNA by Microorganisms

Microbial Culture Conditions and Optimization for DHNA Biosynthesis

The microbial production of 1,4-dihydroxy-2-naphthoic acid (DHNA), a precursor to menaquinone (Vitamin K2), has been notably achieved using the bacterium Propionibacterium freudenreichii. nih.govoperachem.com Research has focused on optimizing culture conditions to enhance the yield of DHNA, often by manipulating the metabolic pathways of the microorganism.

Key strategies for optimizing DHNA production involve controlling the aeration and carbon source availability. Studies have shown that a fed-batch culture system, where lactose concentration is maintained at near-zero levels, can significantly increase DHNA production compared to a simple batch culture. nih.govnih.gov This is because carbon source limitation can alter the metabolic flux, reducing the synthesis of menaquinone and leading to the accumulation and release of its precursor, DHNA, from the bacterial cells. nih.govnih.gov

Furthermore, the interplay between anaerobic and aerobic conditions is a critical factor. A cultivation method that combines an initial anaerobic fed-batch culture with a subsequent aerobic batch culture has been demonstrated to enhance DHNA production. nih.gov Under anaerobic conditions, P. freudenreichii produces propionate, which can inhibit DHNA production. nih.govnih.gov Switching to aerobic conditions allows the bacterium to consume the accumulated propionate, thereby relieving this inhibition and boosting DHNA yields. nih.govnih.gov However, a sudden increase in dissolved oxygen can lead to the oxidation and degradation of DHNA. nih.gov Therefore, a carefully controlled oxygen transfer rate (OTR) is crucial for maximizing production. nih.gov An optimal strategy involves alternating between anaerobic and aerobic phases to maintain a low propionate concentration without causing oxidative stress. nih.gov

Table 1: Microbial Culture Conditions for DHNA Biosynthesis by *Propionibacterium freudenreichii***

| Parameter | Condition | Effect on DHNA Production | Reference |

|---|---|---|---|

| Culture Type | Anaerobic fed-batch | Higher DHNA concentration than anaerobic batch culture. | nih.govnih.gov |

| Carbon Source | Lactose limitation (near-zero concentration) | Increases DHNA production by shifting metabolism away from menaquinone synthesis. | nih.govnih.gov |

| Aeration | Switch from anaerobic to aerobic conditions | Enhances DHNA production by consuming inhibitory propionate. | nih.govnih.govnih.gov |

| Oxygen Transfer Rate (OTR) | Optimal range of 0.23-0.66 mg/(l.h) | Maximizes DHNA concentration by balancing propionate consumption and oxidative degradation. | nih.gov |

| Inhibitor | Propionate accumulation | Inhibits DHNA production. | nih.govnih.gov |

Esterification Chemistry of 1,4-Dihydroxy-2-naphthoic Acid to Yield Ethyl 1,4-Dihydroxy-2-naphthoate

The conversion of 1,4-dihydroxy-2-naphthoic acid to its ethyl ester, this compound, is achieved through esterification. This class of reaction is fundamental in organic synthesis for modifying the properties of carboxylic acids.

General Esterification Principles for Naphthoic Acids

The esterification of naphthoic acids, including DHNA, generally follows the principles applicable to other carboxylic acids. The Fischer-Speier esterification is a classic and widely used method. athabascau.camasterorganicchemistry.compatsnap.com This reaction involves heating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. athabascau.camasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.org

Alternative methods for esterification that can be applied to naphthoic acids include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). athabascau.ca This method is particularly useful for substrates that are sensitive to strong acidic conditions. Another approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with the alcohol to form the ester. athabascau.ca Alkylation of the carboxylic acid with an appropriate alkyl halide can also yield the corresponding ester. athabascau.ca

Specific Synthesis Routes for Analogous Esters (e.g., Mthis compound)

While a specific detailed synthesis for this compound is not extensively documented in readily available literature, the synthesis of its methyl analog, mthis compound, provides a clear precedent. The synthesis of the methyl ester can be achieved via Fischer esterification of 1,4-dihydroxy-2-naphthoic acid with methanol (B129727) in the presence of an acid catalyst. nih.govnih.gov This reaction underscores the applicability of standard esterification methods to the DHNA scaffold. Based on this, the synthesis of this compound would logically proceed by reacting DHNA with an excess of ethanol (B145695) under acidic conditions, likely with heating to reflux. operachem.com

Derivatization of this compound and its Core Structures

The naphthoate scaffold of this compound and its precursor, DHNA, allows for a variety of chemical modifications to produce derivatives with potentially altered physicochemical and biological properties.

Formation of Sulfated and Glucuronidated Derivatives (e.g., DHNA-4-sulfate)

Sulfation and glucuronidation are common metabolic phase II conjugation reactions for phenolic compounds, which serve to increase their water solubility and facilitate their excretion. nih.gov These processes are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. nih.gov Given the dihydroxy-substituted naphthalene structure of DHNA, it is a plausible substrate for these enzymes.

While specific studies detailing the enzymatic or chemical synthesis of sulfated and glucuronidated derivatives of this compound are scarce, the principles can be inferred from studies on similar molecules. For instance, the formation of DHNA-4-sulfate has been mentioned in the context of its biological activity, suggesting that sulfation at the 4-position hydroxyl group can occur. The chemical synthesis of sulfate (B86663) esters can be challenging but is often achieved using sulfating agents like sulfur trioxide complexes. nih.gov

Glucuronidation, catalyzed by UGTs, involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to a substrate. nih.gov Different UGT isoforms exhibit substrate specificity, and it is conceivable that specific UGTs could catalyze the glucuronidation of the hydroxyl groups on the DHNA core. nih.gov

Further Functionalization of the Naphthoate Scaffold

The naphthoate scaffold is amenable to further functionalization beyond esterification and simple conjugation. The hydroxyl and carboxylic acid groups, as well as the aromatic ring system, provide multiple sites for chemical modification. For example, the synthesis of novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salts has been reported, starting from 1,4-dihydroxy-2-naphthoic acid. researchgate.net This demonstrates that the core structure can be built upon to create more complex molecules. Other synthetic strategies can be employed to introduce various functional groups onto the naphthalene ring, leading to a diverse range of derivatives. nih.govresearchgate.net These modifications can significantly alter the properties of the parent molecule, opening avenues for new applications.

Biochemical Pathways and Enzymatic Activities Associated with the 1,4 Dihydroxy 2 Naphthoate Moiety

The Crucial Role of 1,4-Dihydroxy-2-naphthoic Acid (DHNA) in Menaquinone (Vitamin K) Biosynthesis

1,4-Dihydroxy-2-naphthoic acid (DHNA) is a pivotal intermediate in the intricate process of menaquinone (vitamin K2) biosynthesis, a pathway essential for the survival of many bacteria. oup.comnih.gov Menaquinones are lipid-soluble molecules that play a critical role in the electron transport chain, facilitating both aerobic and anaerobic respiration. rsc.orgresearchgate.net The biosynthesis of menaquinone involves the convergence of two main pathways: the shikimate pathway, which produces the DHNA core, and the synthesis of an isoprenoid side chain. nih.gov

DHNA as a Key Intermediate in Prokaryotic Menaquinone Synthesis

DHNA stands as the final soluble metabolite in the menaquinone biosynthetic pathway before the process transitions from the cytoplasm to the cell membrane. nih.gov It is at this stage that the water-soluble DHNA molecule is converted into a membrane-bound lipid. nih.govnih.gov This conversion is a critical step, as it positions the molecule for its function within the membrane-associated electron transport chain. rsc.org In some bacteria, such as Listeria monocytogenes, the synthesis of DHNA itself, rather than the complete menaquinone molecule, has been identified as essential for survival within the host cell's cytosol. carnegiescience.edu The biosynthesis of menaquinone from chorismate, a product of the shikimate pathway, is a multi-step enzymatic process. rsc.org DHNA is formed from the cyclization of O-succinylbenzoyl-CoA, a reaction catalyzed by the enzyme MenB. rsc.org

Characterization of 1,4-Dihydroxy-2-naphthoate Polyprenyltransferase (MenA)

The enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase, commonly known as MenA, is the key catalyst in the penultimate step of menaquinone biosynthesis. rsc.org It facilitates the attachment of a long-chain isoprenoid to the DHNA core, a process known as prenylation. nih.govexpasy.org This reaction is not only crucial for the synthesis of menaquinone but also serves as a potential target for the development of new antimicrobial agents, as this pathway is absent in mammals. researchgate.net

MenA is an integral inner membrane protein. expasy.orgqmul.ac.uk In bacteria like Escherichia coli and Mycobacterium tuberculosis, MenA is embedded within the cell's inner membrane. nih.govnih.gov Topological studies of the E. coli MenA have revealed that it is a transmembrane protein, with its C-terminus oriented towards the periplasm. qmul.ac.ukgenome.jp It is believed that MenA shares structural and functional similarities with the UbiA enzyme family, which are also involved in quinone biosynthesis. rsc.org In Mycobacterium tuberculosis, MenA is predicted to be a seven-pass transmembrane protein. researchgate.net

The catalytic action of MenA involves the transfer of a polyprenyl group from a polyprenyl diphosphate (B83284) donor to the DHNA molecule. qmul.ac.uk This reaction results in the formation of a demethylmenaquinol, with the release of diphosphate and carbon dioxide. wikipedia.org While MenA is highly specific for its DHNA substrate, it exhibits a degree of flexibility regarding the length of the isoprenoid side chain it can attach. expasy.orgqmul.ac.uk It can utilize various polyprenyl diphosphates, such as farnesyl diphosphate and all-trans-nonaprenyl diphosphate, as substrates. nih.govwikipedia.org The proposed mechanism suggests that the reaction involves the alkylation of DHNA and a simultaneous decarboxylation. nih.gov

| Substrate | Product | Organism Example |

| 1,4-dihydroxy-2-naphthoate | Demethylmenaquinol-9 | Escherichia coli |

| All-trans-nonaprenyl diphosphate | ||

| 1,4-dihydroxy-2-naphthoate | Demethylmenaquinol | Mycobacterium tuberculosis |

| Farnesyl diphosphate |

This table provides examples of substrates and the resulting product from the MenA-catalyzed reaction in different bacteria.

The enzymatic activity of MenA is dependent on the presence of divalent cations. nih.gov Studies on MenA from Mycobacterium tuberculosis have shown that magnesium ions (Mg²⁺) are the most effective for optimal activity. nih.gov Other divalent cations may also support activity, though often to a lesser extent. The enzyme is active across a broad pH range, with an optimal pH of around 8.5 for the M. tuberculosis enzyme. nih.gov

| Factor | Optimal Condition | Organism Studied |

| Divalent Cation | Mg²⁺ | Mycobacterium tuberculosis |

| pH | ~8.5 | Mycobacterium tuberculosis |

This table summarizes the optimal conditions for MenA activity based on available research.

The gene encoding for the MenA enzyme is designated as menA. nih.gov In Escherichia coli, the menA gene has been identified and localized on the chromosome, separate from the main cluster of other menaquinone biosynthesis genes. nih.govwikipedia.org The expression of menA is essential for the production of menaquinone and, consequently, for the proper functioning of the electron transport chain. nih.gov Regulation of the menaquinone biosynthetic pathway can occur at various levels, including feedback inhibition. For instance, in Mycobacterium tuberculosis, the downstream metabolite DHNA can allosterically regulate and inhibit the activity of MenD, an enzyme that acts earlier in the pathway. nih.gov This suggests a sophisticated mechanism to control the flux of metabolites through the pathway. The regulation of gene expression itself is a complex process involving a wide range of mechanisms that cells use to control the production of specific gene products. wikipedia.orgwikipedia.org

Involvement of the 1,4-Dihydroxy-2-naphthoate Moiety in Plant Secondary Metabolite Biosynthesis

The 1,4-dihydroxy-2-naphthoate moiety is a crucial precursor in the biosynthesis of a diverse array of plant secondary metabolites, most notably anthraquinones. researchgate.netresearchgate.net These compounds are known for their wide range of biological activities and are found in various plant families, including Rubiaceae, Polygonaceae, and Fabaceae. researchgate.netresearchgate.net The formation of the DHNA core is a critical step that channels primary metabolites from the shikimate pathway into the specialized biosynthesis of these complex natural products.

In plants, the biosynthesis of alizarin-type anthraquinones predominantly follows the shikimate pathway. researchgate.netresearchgate.net This pathway begins with precursors from central metabolism, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate. wikipedia.orgfrontiersin.org

The conversion of chorismate to 1,4-dihydroxy-2-naphthoate involves several enzymatic reactions. Initially, chorismate is transformed into isochorismate. Subsequently, o-succinylbenzoic acid (OSB) is formed, which is then cyclized to yield 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.net This naphthoquinone precursor provides the A and B rings of the final anthraquinone (B42736) structure. researchgate.net The final step in the formation of the basic anthraquinone skeleton involves the attachment of a prenyl group, derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway, to DHNA. researchgate.net

The shikimate pathway's role in producing aromatic amino acids and a vast number of secondary metabolites highlights its importance in plant metabolism, with a significant portion of fixed carbon flowing through it. frontiersin.org

Table 1: Key Steps in the Biosynthesis of DHNA from Chorismate

| Step | Precursor | Product | Enzyme Family |

| 1 | Chorismate | Isochorismate | Isochorismate Synthase |

| 2 | Isochorismate & α-ketoglutarate | o-Succinylbenzoic acid (OSB) | o-Succinylbenzoate Synthase |

| 3 | o-Succinylbenzoyl-CoA | 1,4-dihydroxy-2-naphthoyl-CoA | Naphthoate Synthase (MenB) wikipedia.org |

| 4 | 1,4-dihydroxy-2-naphthoyl-CoA | 1,4-dihydroxy-2-naphthoate (DHNA) | 1,4-dihydroxy-2-naphthoyl-CoA hydrolase uniprot.org |

This table provides a simplified overview of the key transformations leading to the formation of DHNA.

The prenylation of 1,4-dihydroxy-2-naphthoate is a pivotal and often rate-limiting step in anthraquinone biosynthesis. researchgate.net This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs), which attach a prenyl group, typically dimethylallyl pyrophosphate (DMAPP) or a longer isoprenoid chain, to the DHNA molecule. nih.govnih.gov

In the context of anthraquinone biosynthesis in the plant family Rubiaceae, the prenyltransferase responsible for this key step had long remained uncharacterized. researchgate.net However, research into plant cell cultures, such as those of Rubia cordifolia, which are rich in alizarin-type anthraquinones, has led to the identification of candidate prenyltransferase genes. researchgate.net One such identified enzyme is RcDT1. The characterization of these enzymes is crucial for understanding the regulation of anthraquinone production and for potential metabolic engineering applications. nih.gov

Plant prenyltransferases are often membrane-bound proteins and can be challenging to study. nih.govnih.gov Their characterization typically involves heterologous expression in microbial systems, followed by in vitro enzymatic assays to determine their substrate specificity and catalytic properties. nih.govnih.gov

The regioselectivity of DHNA prenyltransferases is a critical determinant of the final structure and diversity of the resulting anthraquinones. These enzymes must specifically catalyze the attachment of the prenyl group to the correct position on the DHNA ring.

While the specific details of the regioselectivity and substrate scope of many plant DHNA prenyltransferases are still under investigation, studies on related aromatic prenyltransferases provide some insights. These enzymes often exhibit a degree of substrate flexibility, being able to accept various aromatic acceptor molecules and, in some cases, different prenyl donors. nih.gov However, they typically display strict regioselectivity, ensuring the formation of a specific isomer.

The study of enzymes like RcDT1 and other plant DHNA prenyltransferases will elucidate the molecular basis for this regioselectivity, which is crucial for the controlled biosynthesis of specific bioactive anthraquinones. Understanding these enzymatic properties opens the door for the production of novel or high-value compounds through biocatalysis or synthetic biology approaches.

Biological Activities and Molecular Mechanisms of the 1,4 Dihydroxy 2 Naphthoate Core

Modulation of Cellular Processes by 1,4-Dihydroxy-2-naphthoic Acid

1,4-Dihydroxy-2-naphthoic acid (DHNA) has been identified as a significant modulator of fundamental cellular activities. Research has highlighted its ability to influence cell fate and inflammatory responses, primarily through the induction of apoptosis in specific cell types and the suppression of inflammatory mediators. nih.govnih.gov These effects are underpinned by complex molecular mechanisms, positioning DHNA as a compound of interest for further investigation into its therapeutic potential.

DHNA has been shown to induce apoptosis, or programmed cell death, in human keratinocytes (HaCaT cells). nih.gov This pro-apoptotic activity is particularly relevant in the context of hyperproliferative skin disorders like psoriasis, which is characterized by excessive growth and abnormal differentiation of keratinocytes. nih.govnih.gov Studies have demonstrated that DHNA can inhibit the proliferation of these skin cells in a time- and concentration-dependent manner, suggesting a potential application in managing such conditions. nih.gov The induction of apoptosis by DHNA in keratinocytes points to its role in regulating cell turnover and tissue homeostasis.

A key mechanism through which DHNA exerts its anti-proliferative effects is the induction of cell cycle arrest, specifically in the G0/G1 phase. nih.gov Treatment of human keratinocytes with DHNA leads to an accumulation of cells in this phase, thereby preventing their progression into the S (synthesis) and G2/M (mitosis) phases of the cell cycle. nih.gov This G0/G1 arrest is associated with significant changes in the expression levels of crucial cell cycle regulatory proteins. Western blot analyses have revealed that DHNA treatment causes a dose-dependent increase in the expression of the cyclin-dependent kinase inhibitor (Cki) p21. nih.gov Concurrently, the levels of Cyclin A, Cyclin D1, Cyclin D3, and Cdk4, which are all necessary for the G1/S phase transition, are reduced. nih.gov These molecular changes confirm that DHNA effectively halts the cell cycle at the G0/G1 checkpoint in keratinocytes. nih.gov

Table 1: Effect of DHNA on Cell Cycle Distribution in HaCaT Keratinocytes

| Treatment | Concentration (μM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|---|

| Vehicle Control | - | 29.9 | 49.8 | 20.3 |

| DHNA | 60 | 39.3 | Not specified | 12.4 |

Data derived from a study on human keratinocytes (HaCaT cells) incubated for 24 hours. nih.gov

The apoptotic process initiated by DHNA in human keratinocytes involves both caspase-dependent and caspase-independent pathways. nih.gov The intrinsic caspase-dependent pathway is triggered by mitochondrial events, including the release of cytochrome c, which leads to the activation of caspase-9 and the executioner caspase-3. plos.org The extrinsic pathway is initiated by the activation of death receptors on the cell surface. nih.gov Both of these pathways converge to execute programmed cell death. nih.gov

Simultaneously, DHNA can trigger caspase-independent apoptosis. This alternative route to cell death is mediated by the release of other mitochondrial proteins, such as Apoptosis Inducing Factor (AIF) and endonuclease G, which translocate to the nucleus and cause DNA fragmentation without the need for caspase activation. nih.govresearchgate.net The ability of DHNA to engage both of these apoptotic signaling cascades highlights its robust pro-apoptotic capability in keratinocytes. nih.gov

Beyond its effects on cell proliferation and apoptosis, DHNA exhibits significant anti-inflammatory properties. This activity has been observed in models of intestinal inflammation, where DHNA administration ameliorated colitis. nih.govnih.gov The anti-inflammatory action of DHNA is attributed to its ability to modulate the production of inflammatory signaling molecules and interact with key regulatory pathways. nih.govebi.ac.uk

A primary mechanism for DHNA's anti-inflammatory effect is the suppression of pro-inflammatory cytokines produced by macrophages. nih.govoup.com Macrophages are key players in the inflammatory response, and their activation can lead to the release of potent mediators like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov Studies have shown that DHNA significantly suppresses the mRNA expression of these cytokines in inflamed colonic tissue. nih.govresearchgate.net In vitro experiments using macrophage cell lines have confirmed that DHNA can directly inhibit the production of these pro-inflammatory cytokines, suggesting a direct immunomodulatory effect on these crucial immune cells. ebi.ac.ukresearchgate.net

Table 2: Effect of DHNA on Pro-inflammatory Cytokine mRNA Expression in DSS-Induced Colitis

| Treatment Group | IL-1β Expression | IL-6 Expression | TNF-α Expression |

|---|---|---|---|

| DSS Control | Significantly Increased | Significantly Increased | Significantly Increased |

| DHNA Treatment | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |

Qualitative summary of findings from a study on dextran (B179266) sodium sulphate (DSS) induced colitis in mice. nih.gov

The anti-inflammatory and other biological effects of DHNA are, in part, mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that plays a role in regulating immune responses and maintaining gut homeostasis. nih.gov DHNA has been identified as a potent agonist for the AhR. nih.govmedchemexpress.com Upon binding to DHNA, the AhR translocates to the nucleus and promotes the expression of target genes, such as CYP1A1, which is a marker of AhR activation. nih.govhoustonmethodist.org The anti-inflammatory effects of DHNA in the gut have been shown to be dependent on this receptor, as the beneficial effects are diminished when co-administered with an AhR antagonist. nih.govoup.com Computational modeling has shown that DHNA interacts with key amino acid residues within the AhR binding pocket, including Gln377, Arg312, Tyr316, and Gln317, stabilizing its active conformation. nih.gov

Anti-Inflammatory Effects of DHNA

Impact on Microbial Physiology and Virulence

Listeria monocytogenes, a foodborne pathogen, utilizes DHNA to counteract oxidative stress, a common defense mechanism employed by the host's immune system. The bacterium secretes DHNA, which acts as an antioxidant, protecting it from reactive oxygen species (ROS). This protective mechanism is crucial for the pathogen's survival and its ability to cause infection.

Research has shown that DHNA is a major secreted metabolite of L. monocytogenes and that it can protect other, more vulnerable bacteria from oxidative damage. This suggests that DHNA can function as a public good within a microbial community, enhancing the survival of not just the producer but also neighboring bacteria. The antioxidant properties of DHNA are linked to its chemical structure, which allows it to effectively neutralize harmful ROS.

DHNA is not only important for the organism that produces it but also serves as a shared metabolite in mixed bacterial populations. This was demonstrated in studies involving co-cultures of Listeria monocytogenes and other bacteria. The secreted DHNA from L. monocytogenes was able to rescue the growth of a menaquinone-deficient mutant of Bacillus subtilis, which is unable to produce DHNA itself.

This cross-feeding mechanism highlights the role of DHNA in shaping the structure and function of microbial communities. By providing an essential metabolite or a protective compound, DHNA-producing bacteria can support the growth and survival of other species, fostering complex interspecies interactions.

Interactive Data Table: DHNA in Microbial Systems

| Organism/System | Role of DHNA | Observed Effect | Reference |

| Listeria monocytogenes | Antioxidant, Virulence Factor | Protects against host-generated reactive oxygen species, enhancing survival. | |

| Bacillus subtilis (menaquinone-deficient) | Shared Metabolite | Rescues growth in co-culture with L. monocytogenes. | |

| Mixed Bacterial Communities | Public Good | Enhances community-wide resistance to oxidative stress. |

Prebiotic Activity and Gut Microbiota Modulation

DHNA has been characterized as a "bifidogenic growth stimulator" (BGS). It is produced and secreted by certain strains of Propionibacterium freudenreichii, a bacterium found in dairy products and the human gut. This secreted DHNA specifically promotes the growth of Bifidobacterium species, which are well-known probiotics essential for a healthy gut microbiome.

The mechanism behind this stimulation involves DHNA acting as a respiratory cofactor for Bifidobacterium, enhancing its energy metabolism and allowing it to thrive. This selective growth promotion of beneficial bacteria is a hallmark of prebiotic activity.

The production of DHNA by Propionibacterium freudenreichii is a key factor in its beneficial effects on gut health. This bacterium is known for its ability to produce short-chain fatty acids (SCFAs) like propionate (B1217596), which are beneficial to the host. In addition, its synthesis of DHNA provides a direct mechanism for supporting the Bifidobacterium population in the gut.

This interaction, where one beneficial bacterium produces a metabolite that fosters the growth of another, is a prime example of the complex symbiotic relationships that maintain a healthy gut ecosystem. The presence of DHNA-producing P. freudenreichii can thus lead to an increase in both propionate and beneficial Bifidobacterium levels, contributing to a balanced gut microbiota and improved host health.

Interactive Data Table: Prebiotic Effects of DHNA

| Producing Organism | Target Organism | Effect of DHNA | Significance for Gut Health | References |

| Propionibacterium freudenreichii | Bifidobacterium spp. | Acts as a bifidogenic growth stimulator (BGS) and respiratory cofactor. | Promotes the growth of beneficial probiotic bacteria. | |

| Propionibacterium freudenreichii | Gut Microbiota | Modulates the gut ecosystem by supporting Bifidobacterium. | Contributes to a balanced and healthy gut microbiota. |

Analytical Methodologies for Characterization and Quantification of 1,4 Dihydroxy 2 Naphthoate Derivatives

Chromatographic Techniques

Chromatography is a fundamental tool for the separation, identification, and purification of individual components from a mixture. High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of 1,4-dihydroxy-2-naphthoate derivatives.

High-Performance Liquid Chromatography (HPLC) for DHNA Analysis

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is based on the principle of passing a sample through a column packed with a stationary phase, with a liquid mobile phase moving the sample through the column.

The composition of the mobile phase is a critical parameter in HPLC that significantly influences the separation efficiency. For the analysis of 1,4-dihydroxy-2-naphthoic acid (DHNA), a bifidogenic growth stimulator, the inherent oxidizability of the compound can lead to poor precision in analytical results. researchgate.net To address this, the addition of antioxidants to the mobile phase has been investigated.

One effective additive is DL-dithiothreitol (DTT). The inclusion of DTT in the mobile phase has been shown to dramatically improve the precision of DHNA analysis by HPLC. researchgate.net In a study comparing methods with and without DTT, the relative standard deviation (R.S.D.) of the peak area for a DHNA standard solution improved from 37.0% to a mere 1.6% with the addition of DTT. researchgate.net This demonstrates the crucial role of mobile phase additives in preventing the degradation of sensitive analytes like DHNA during analysis. The improved method also showed excellent linearity over a concentration range of 0.25-10 µg/ml. researchgate.net

| Parameter | Original HPLC Method | Improved HPLC Method with DTT |

| Relative Standard Deviation (R.S.D.) | 37.0% | 1.6% |

| Linearity (R²) (0.25-10 µg/ml) | Not specified | 0.9998 |

| Data from a study on the analysis of DHNA standard solution. researchgate.net |

The choice of the HPLC column and detection wavelength are also vital for achieving optimal separation and sensitivity. For the analysis of DHNA in commercial makgeolli samples, an ACE 5 C18 column (4.6×150 mm) has been successfully utilized. nih.gov C18 columns are a type of reversed-phase column, which are effective for separating non-polar and moderately polar compounds.

The detection of the separated compounds is typically achieved using a UV detector. For phospholipids, which share some structural similarities with the naphthoate core, detection at 206 nm is common for both intact and oxidized forms, while oxidation products can be specifically monitored at 234 nm. nih.gov In the analysis of DHNA, the column temperature is often maintained at 45°C to ensure reproducibility. nih.gov

Preparative HPLC for Purification

Beyond analytical purposes, HPLC can be scaled up for preparative applications to purify larger quantities of a specific compound from a mixture. ardena.comelsci.io This is essential for obtaining pure samples of 1,4-dihydroxy-2-naphthoate derivatives for further structural elucidation and biological testing.

Preparative HPLC systems utilize larger columns and can handle higher flow rates and sample loads compared to analytical systems. ardena.comnih.gov The process involves collecting fractions of the eluent as they exit the column, with the goal of isolating the fraction containing the compound of interest in high purity. elsci.io The collected fractions are then typically analyzed by analytical HPLC to confirm their purity before the solvent is removed, often through lyophilization. nih.gov This technique has been instrumental in purifying various compounds, including peptides and natural products. researchgate.netnih.gov

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for the structural elucidation of organic molecules like ethyl 1,4-dihydroxy-2-naphthoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. The resulting spectrum provides information about the chemical environment of each nucleus, allowing for the determination of the molecular structure.

For the structural confirmation of 1,4-dihydroxy-2-naphthoate derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are employed. scielo.brnih.gov The chemical shifts (δ), measured in parts per million (ppm), and the coupling patterns in the ¹H-NMR spectrum reveal the number and types of protons and their neighboring atoms. youtube.com The ¹³C-NMR spectrum indicates the number and types of carbon atoms in the molecule. rsc.orgmdpi.com

For instance, the ¹H-NMR spectrum of a related compound, ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows distinct signals for the ethyl group protons (a triplet around 1.1 ppm and a quartet around 4.0 ppm), aromatic protons, and other specific protons in the molecule. rsc.org Similarly, the ¹³C-NMR spectrum would show characteristic signals for the carbonyl carbon, aromatic carbons, and the ethyl group carbons. rsc.org By analyzing these spectra, the precise structure of this compound can be unequivocally determined. Two-dimensional NMR techniques, such as COSY and HMBC, can further aid in assigning the signals and confirming the connectivity of the atoms. scielo.br

Below is a representative table of expected NMR data for a compound containing an ethyl ester and a dihydroxynaphthoate core, based on typical chemical shift ranges and data from related structures.

| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.3 (quartet) | ~61 |

| Aromatic CH | ~7.0 - 8.5 (multiplets) | ~110 - 135 |

| Aromatic C-OH | ~9.0 - 10.0 (singlet, broad) | ~145 - 155 |

| Aromatic C-CO | - | ~120 - 130 |

| Ester C=O | - | ~165 - 170 |

| This is an illustrative table; actual chemical shifts may vary depending on the specific substitution pattern and solvent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. The energies involved are sufficient to excite molecular electrons to higher energy orbitals, a process known as electronic spectroscopy msu.edu.

The core structure of 1,4-dihydroxy-2-naphthoate derivatives, featuring a substituted naphthalene (B1677914) ring, acts as a chromophore. This aromatic system with hydroxyl groups undergoes electronic transitions (π → π*) when irradiated with UV or visible light. The specific wavelengths of maximum absorbance (λmax) are characteristic of the compound's electronic structure. While specific spectral data for this compound is not detailed in the provided context, related compounds like quinones are known to be yellow, indicating absorption of violet light msu.edu. The color of a compound is complementary to the color of the light it absorbs msu.edu. For instance, a substance that absorbs light in the 420-430 nm range appears yellow to the human eye msu.edu.

The relationship between the wavelength of light absorbed and the observed complementary color is a fundamental principle of this technique msu.edu.

Table 1: Wavelength Absorption and Corresponding Observed Color

| Wavelength Range Absorbed (nm) | Absorbed Color | Observed Color |

| 400 - 420 | Violet | Yellow-Green |

| 420 - 440 | Indigo | Yellow |

| 440 - 490 | Blue | Orange |

| 490 - 570 | Green | Red |

| 570 - 585 | Yellow | Blue |

| 585 - 620 | Orange | Green-Blue |

| 620 - 780 | Red | Blue-Green |

| Data sourced from general spectroscopic principles. msu.edu |

Mass Spectrometry (MS and HR-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HR-MS) offers exceptionally accurate mass measurements, which allows for the determination of the elemental formula of a molecule with high confidence.

For this compound (C₁₃H₁₂O₄), the theoretical monoisotopic mass is approximately 232.07 g/mol . In a mass spectrometer, the compound would be ionized, and the mass of the resulting molecular ion would be measured. For its parent compound, 1,4-dihydroxy-2-naphthoic acid, the molecular ion has a mass of 204 g/mol chemicalbook.com. HR-MS can provide an exact mass, such as 204.04225873 Da for 1,4-dihydroxy-2-naphthoic acid, confirming its elemental composition of C₁₁H₈O₄ nih.gov.

The fragmentation patterns observed in MS provide a fingerprint for the molecule. For 1,4-dihydroxy-2-naphthoic acid, common fragments are observed, which can be extrapolated to predict the behavior of its ethyl ester derivative chemicalbook.com.

Table 2: Predicted High-Resolution Collision Cross Section (CCS) Data for Adducts of 1,4-Dihydroxy-2-naphthoic Acid

| Adduct Type | Adduct Formula | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₁₁H₉O₄]⁺ | 205.04953 | 139.0 |

| [M+Na]⁺ | [C₁₁H₈O₄Na]⁺ | 227.03147 | 148.3 |

| [M-H]⁻ | [C₁₁H₇O₄]⁻ | 203.03497 | 140.5 |

| [M+K]⁺ | [C₁₁H₈O₄K]⁺ | 243.00541 | 144.8 |

| [M+H-H₂O]⁺ | [C₁₁H₇O₃]⁺ | 187.03951 | 134.0 |

| This data is for the parent acid, 1,4-dihydroxy-2-naphthoic acid, and provides a model for its derivatives. Data sourced from PubChem. uni.lu |

Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a cornerstone technique for the analysis of complex mixtures. It combines the powerful separation capabilities of LC with the sensitive and specific detection of MS. This method is ideal for analyzing polar and non-volatile compounds like 1,4-dihydroxy-2-naphthoate derivatives.

In practice, LC separates the target analyte from a complex matrix, such as a biological extract from cells where it may act as a metabolite nih.gov. Following separation, the analyte enters the ESI source, where it is ionized into a fine spray of charged droplets. ESI is a "soft" ionization method that typically keeps the molecule intact, primarily forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This allows for the precise determination of the molecular weight of the eluted compound.

This technique is widely used in drug discovery for identifying metabolites and determining metabolic "soft spots" on a molecule that are susceptible to modification chromatographyonline.com. For instance, LC-MS/MS can be used to screen for the formation of reactive metabolites by analyzing samples from in vitro microsomal incubations chromatographyonline.com.

Table 3: Predicted Ions for this compound in LC-ESI-MS

| Ion Type | Formula | Theoretical m/z | Ionization Mode |

| Protonated Molecule | [C₁₃H₁₃O₄]⁺ | 233.08 | Positive |

| Deprotonated Molecule | [C₁₃H₁₁O₄]⁻ | 231.06 | Negative |

| Sodium Adduct | [C₁₃H₁₂O₄Na]⁺ | 255.06 | Positive |

| Theoretical m/z values calculated based on the structure of this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another major analytical platform for metabolomics, excelling in the analysis of small, volatile, and thermally stable compounds nih.gov. For polar compounds like 1,4-dihydroxy-2-naphthoate and its derivatives, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis nih.gov. This typically involves replacing active hydrogens, such as those in hydroxyl and carboxyl groups, with a nonpolar group, like a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which is often an electron ionization (EI) source. EI is a "hard" ionization technique that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum contains a unique pattern of fragment ions that serves as a chemical fingerprint for identification by comparison against spectral libraries .

GC-MS has been successfully used to analyze the parent compound, 1,4-dihydroxy-2-naphthoic acid, as a metabolite produced by Escherichia coli nih.gov.

Table 4: Experimental GC-MS Data for the TMS Derivative of 1,4-Dihydroxy-2-naphthoic Acid

| Peak Rank | m/z | Relative Abundance (%) |

| 1 | 405 | 100.00 |

| 2 | 406 | 45.75 |

| 3 | 147 | 44.74 |

| 4 | 407 | 19.42 |

| 5 | 273 | 13.31 |

| Data represents the top 5 peaks for the tetrakis(trimethylsilyl) derivative of 1,4-dihydroxy-2-naphthoic acid. Sourced from PubChem. nih.gov |

Theoretical and Computational Investigations of Naphthoate Derivatives

Quantum Chemical Calculations (e.g., DFT Method) on Naphthoic Acid Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for investigating the molecular and electronic structure of naphthoic acid derivatives. nih.govresearchgate.net These methods allow for the detailed analysis of geometric parameters, vibrational frequencies, and electronic properties, which are fundamental to understanding the molecule's behavior.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are utilized to determine the optimized molecular structure of these compounds. researchgate.netscienceopen.com For instance, studies on 1-hydroxy-2-naphthoic acid have used this approach to analyze both its monomeric and dimeric forms, providing insights into intermolecular interactions. researchgate.net The calculations can predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. scienceopen.com

Vibrational analysis through DFT helps in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the theoretical vibrational frequencies, researchers can correlate them with the observed spectral bands, leading to a more accurate interpretation of the molecule's vibrational modes. nih.gov

Furthermore, DFT is crucial for exploring the electronic properties of naphthoate derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. These orbital energies are also used to calculate various global reactivity descriptors. researchgate.net

Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table provides a summary of key reactivity descriptors that can be derived from quantum chemical calculations.

Role of Substituents on Electronic Properties and Molecular Stability

Substituents attached to the naphthoic acid core play a critical role in modifying its electronic properties, stability, and ultimately, its chemical and biological activity. ajpchem.orgresearchgate.net The nature and position of these substituents can either donate or withdraw electron density from the aromatic ring system, thereby influencing the molecule's reactivity. researchgate.net

Computational studies on ortho-substituted naphthoic acids have shown that electron-donating groups can increase the electron density on the aromatic ring, which can affect the bond lengths and angles of the carboxylic group. researchgate.net This, in turn, influences the rotational barriers of the substituent groups. ajpchem.org For example, the introduction of hydroxyl (-OH) and carboxyl (-COOH) groups, as seen in 1,4-dihydroxy-2-naphthoate, significantly impacts the molecule's electronic structure and potential for hydrogen bonding. nih.govnih.gov

The electronic effects of substituents are often quantified by analyzing changes in the HOMO and LUMO energies and the resulting reactivity descriptors. ajpchem.org A study on various naphthoic acid derivatives demonstrated that substituents alter physicochemical properties such as total energy, HOMO-LUMO gap, chemical hardness, and dipole moment. ajpchem.org DFT modeling studies have also highlighted that both steric bulk and the electronic properties of substituents influence reaction pathways and product ratios in the synthesis of related compounds. nih.gov

The presence of specific functional groups is crucial for biological interactions. For instance, in the context of aryl hydrocarbon receptor (AhR) activity, the 1,4-dihydroxy substitution and the 2-carboxyl group on the naphthalene (B1677914) core were found to be critical for potent activity. nih.gov Computational analysis can further elucidate these interactions by modeling the binding of the substituted naphthoate within a receptor's binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Naphthoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.com For naphthoic acid and its derivatives, QSAR studies are instrumental in predicting their potential therapeutic effects and guiding the design of new, more potent analogues. nih.govbrieflands.com

In a typical QSAR study, a set of molecular descriptors is calculated for a series of related compounds with known biological activities. biolscigroup.us These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity), and hydrophobic (e.g., LogP). nih.gov The goal is to develop a regression model that correlates these descriptors with the observed activity. brieflands.com

For example, QSAR studies on benzoylaminobenzoic acid derivatives, which share structural similarities with naphthoic acids, revealed that inhibitory activity against certain bacterial enzymes increases with higher hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov In another study on 2-thiophen-naphtho[benzo]oxazinone derivatives, multiple linear regression (MLR) analysis showed that the cytotoxicity of the compounds was correlated with a combination of descriptors including hardness, softness, electrophilicity, and hydrophobicity. nih.gov

The quality and predictive power of a QSAR model are assessed using various statistical parameters.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description |

| n | Number of compounds in the dataset. |

| R2 (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). |

| Q2 (Cross-validated R2) | A measure of the model's predictive ability, determined through cross-validation techniques like leave-one-out (LOO). |

| F-statistic | A statistical test to determine the overall significance of the regression model. |

| Standard Error (SE) | Measures the accuracy of the predictions made by the model. |

This table outlines the common statistical metrics used to evaluate the robustness and predictive capability of QSAR models.

QSAR models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity, thereby saving time and resources in the drug discovery process. atlantis-press.com

Advanced Research Perspectives and Potential Applications of Ethyl 1,4 Dihydroxy 2 Naphthoate and Its Core Structure

Development of Novel Antimicrobial Agents Targeting Menaquinone Biosynthesis

The rise of multidrug-resistant pathogens necessitates the discovery of antimicrobial agents with novel mechanisms of action. neocities.orgresearchgate.net The menaquinone (Vitamin K2) biosynthesis pathway, essential for electron transport and ATP generation in Gram-positive and some Gram-negative bacteria, presents a promising target as it is absent in humans. neocities.orgnih.gov Inhibiting this pathway can lead to bactericidal effects regardless of the bacterial growth phase. nih.gov

The compound 1,4-dihydroxy-2-naphthoic acid (DHNA) is a key intermediate in this pathway. nih.gov It is converted to demethylmenaquinone (B1232588) by the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, also known as MenA. nih.govknowde.comalfa-chemistry.com This enzyme catalyzes the attachment of a polyprenyl side chain to the DHNA core. nih.govalfa-chemistry.com Because of this crucial role, inhibitors of the menaquinone biosynthetic enzymes, particularly MenA, are being actively investigated as new antibacterial drugs. knowde.com

Research has shown that inhibitors targeting MenA can act as selective antibacterial agents against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. knowde.com The sensitivity of these drug-resistant organisms to MenA inhibitors validates menaquinone synthesis as a significant target for new drug development. knowde.com The focus on this pathway offers a strategic advantage in combating antimicrobial resistance by targeting essential bacterial genes and functions that are distinct from those in eukaryotes. knowde.comresearchgate.net

Exploration of the Naphthoate Scaffold in Materials Science

The naphthalene (B1677914) scaffold, the core of naphthoate compounds, is being explored for various applications in materials science due to its unique chemical and photophysical properties. rsc.orgnih.gov Naphthalene derivatives are utilized as intermediates in the production of dyes, resins, and polymers. rsc.orgmdpi.com

A significant area of research is the development of photochromic and electrochromic materials. Photochromic compounds can change their color upon exposure to light, making them suitable for applications like molecular switches and information storage. nih.govresearchgate.net While research has not specifically highlighted Methyl 1,4-dihydroxy-2-naphthoate for this purpose, other naphthalene derivatives, such as naphthalene diimides (NDIs), are widely used to construct photochromic materials due to their redox activity. nih.govresearchgate.net Similarly, naphthalene phthalimide (B116566) derivatives are being investigated as stable, cathodically coloring electrochromic materials, which change their optical properties in response to an electric current. biosynth.comresearchgate.net The core naphthalene structure is key to these properties, suggesting that the naphthoate scaffold is a promising platform for developing new functional materials. biosynth.com

Furthermore, a related compound, Phenyl-1,4-dihydroxy-2-naphthoate, has found an important application in photographic materials, highlighting the utility of the 1,4-dihydroxy-2-naphthoate structure in light-sensitive technologies. youtube.com The versatility of the naphthalene ring, allowing for the synthesis of various derivatives with tailored properties, continues to drive its exploration for advanced material applications. nih.govsigmaaldrich.com

Strategies for Enhancing Microbial Production of 1,4-Dihydroxy-2-naphthoic Acid

1,4-dihydroxy-2-naphthoic acid (DHNA) is a precursor for menaquinone (MK) and also a valuable bifidogenic growth stimulator. researchgate.net Consequently, there is significant interest in developing efficient microbial production methods. Research has focused on Propionibacterium freudenreichii, a bacterium that naturally produces DHNA. researchgate.netbiosynth.com

Several strategies have been developed to enhance DHNA production by manipulating cultivation conditions based on the bacterium's metabolic pathways. researchgate.net Under anaerobic conditions, P. freudenreichii produces both DHNA and MK. However, by limiting the carbon source (lactose) in an anaerobic fed-batch culture, MK production can be halted, leading to a significant increase in the accumulation and release of DHNA. researchgate.netbiosynth.com

Further optimization involves a combination of anaerobic and aerobic cultivation phases. The accumulation of propionate (B1217596) during anaerobic fermentation can inhibit DHNA production. rsc.orgresearchgate.net Shifting the culture to aerobic conditions allows the bacteria to consume the inhibitory propionate, leading to a further increase in DHNA yield. researchgate.net These findings demonstrate that DHNA production is markedly influenced by carbon source availability and oxygen supply, providing a basis for developing effective industrial production methods. rsc.orgresearchgate.net

| Cultivation Strategy | Key Parameters | Outcome on DHNA Production | Reference |

| Anaerobic Fed-Batch Culture | Maintaining lactose (B1674315) concentration near zero. | Stops menaquinone (MK) production, leading to increased DHNA accumulation compared to simple batch culture. | researchgate.netbiosynth.com |

| Combined Anaerobic-Aerobic Culture | Switching from an anaerobic fed-batch culture to an aerobic batch culture. | Consumes accumulated propionate (which inhibits DHNA production), resulting in a greater DHNA yield. | researchgate.net |

| Carbon Source Limitation | Controlling the lactose feeding rate. | Lower lactose feeding rates decrease MK production and increase DHNA production. | researchgate.netbiosynth.com |

Elucidation of Complex Biological Regulatory Networks Involving DHNA

Beyond its role as a menaquinone precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA) is emerging as a significant molecule in complex biological regulatory networks. Elucidating these networks is crucial for understanding the full physiological and pathological impact of this compound. mdpi.com

DHNA has been identified as a bacterial-derived metabolite that can act as an agonist for the aryl hydrocarbon receptor (AhR), a key regulator of cellular processes and immune responses. nih.gov The interaction of DHNA with AhR is structure-dependent and can induce downstream gene expression, such as CYP1A1 and CYP1B1, and exhibit anti-inflammatory activity in the gut. nih.gov This positions DHNA as a modulator of host-microbe interactions and intestinal homeostasis.

Furthermore, studies in the pathogenic bacterium Listeria monocytogenes have revealed that DHNA synthesis is essential for its survival in the host cell cytosol and for its virulence, independent of its function in respiration. researchgate.net This suggests that DHNA, or a downstream product, plays a critical role in protecting the pathogen from the host's immune defenses. researchgate.net The molecule is also known to selectively inhibit the growth of Helicobacter pylori by disrupting its cellular respiration, while promoting the growth of beneficial Bifidobacterium species. These diverse activities highlight the involvement of DHNA in intricate regulatory networks that span bacterial physiology, pathogenesis, and host-pathogen interactions, making it a key area for future research.

Q & A

What is the enzymatic role of Ethyl 1,4-dihydroxy-2-naphthoate in bacterial menaquinone (vitamin K2) biosynthesis?

Basic Research Focus

this compound serves as a precursor in the menaquinone (MK) biosynthesis pathway. The enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA, EC 2.5.1.74) catalyzes the transfer of a polyprenyl side chain to the compound, forming demethylmenaquinone (DMK). This step is critical for membrane-associated electron transport in bacteria like Escherichia coli and Mycobacterium tuberculosis . Methodologically, researchers use in vitro assays with radiolabeled polyprenyl diphosphates (e.g., farnesyl-PP) and HPLC to quantify DMK production .

How can researchers optimize the yield of menaquinone derivatives in engineered bacterial strains?

Advanced Research Focus

Overexpression of menA in Bacillus subtilis and E. coli increases MK production by enhancing the conversion of 1,4-dihydroxy-2-naphthoate to DMK. However, strain-specific regulation (e.g., feedback inhibition or competing pathways) can cause variability. To address this, use CRISPR interference (CRISPRi) to downregulate competing enzymes (e.g., MenG methyltransferase) and monitor flux via LC-MS . For Mycobacterium species, membrane fractionation studies are recommended to assess MenA localization and activity .

What experimental strategies resolve contradictions in MenA substrate specificity across bacterial species?

Advanced Research Focus

Discrepancies in MenA’s polyprenyl chain length preference (e.g., octaprenyl in E. coli vs. hexaprenyl in Mycolicibacter minnesotensis) require structural and kinetic analyses. Use X-ray crystallography or cryo-EM to compare MenA conformations in different species. Coupled enzymatic assays with varying polyprenyl-PP substrates (C30–C50) and kinetic parameter determination (Km, Vmax) can clarify specificity .

How does this compound contribute to environmental bioremediation processes?

Advanced Research Focus

A derivative of this compound participates in the reductive transformation of carbon tetrachloride (CCl4) by Shewanella oneidensis MR-1 under aerobic conditions. To study this, employ knockout mutants lacking menA and compare CCl4 degradation rates using gas chromatography-mass spectrometry (GC-MS). Supplementation with exogenous 1,4-dihydroxy-2-naphthoate derivatives can restore activity in mutants .

What methodologies are used to characterize the solubility and stability of this compound in experimental systems?

Basic Research Focus

The compound’s poor aqueous solubility (logP ~3.2) necessitates solvent optimization. Use dimethyl sulfoxide (DMSO) for stock solutions, but limit concentrations to <1% (v/v) to avoid cytotoxicity. Stability assays under varying pH (4–9) and temperatures (4–37°C) with UV-Vis spectroscopy (λmax = 320 nm) are critical for cell-based studies .

How can researchers validate the role of MenA in pathogen virulence?

Advanced Research Focus

In Mycobacterium tuberculosis, MenA is essential for membrane integrity and persistence. Use conditional knockdown strains (e.g., tetracycline-inducible menA silencing) and assess survival in macrophages via CFU counts. Complement with lipidomic profiling to track DMK and menaquinone levels . For Listeria monocytogenes, cytosolic survival assays in menA-deficient strains reveal impaired virulence .

What analytical techniques differentiate between biosynthetic and abiotic degradation products of this compound?

Advanced Research Focus

High-resolution mass spectrometry (HRMS) coupled with stable isotope labeling (e.g., ¹³C-labeled precursors) distinguishes enzymatic products (e.g., DMK) from abiotic byproducts. For in situ tracking, use fluorescence microscopy with naphthoquinone-specific probes (e.g., nitroblue tetrazolium) in bacterial biofilms .

How do mutations in MenA affect antibiotic resistance in Gram-positive bacteria?

Advanced Research Focus

MenA inhibitors (e.g., aurachin RE) disrupt electron transport, enhancing susceptibility to β-lactams. To study this, perform checkerboard assays combining MenA inhibitors with antibiotics and measure fractional inhibitory concentration (FIC) indices. Whole-genome sequencing of resistant mutants can identify compensatory mutations in menaquinone biosynthesis genes .

What computational tools predict MenA’s membrane-binding domains for drug targeting?

Advanced Research Focus

Use topology prediction tools like SOSUI and TMHMM to identify MenA’s transmembrane helices. Molecular docking studies with inhibitors (e.g., farnesyl-PP analogs) guided by cryo-EM structures can refine drug design. Validate predictions via alanine-scanning mutagenesis and enzyme activity assays .

How does the futalosine pathway interact with this compound in menaquinone evolution?

Advanced Research Focus

Phylogenomic analysis of menA homologs in archaea and early prokaryotes reveals conservation in the futalosine pathway. Use ancestral sequence reconstruction to resurrect putative ancient MenA enzymes and test activity with primordial polyprenyl substrates (e.g., geranyl-PP). Comparative metabolomics in Streptomyces spp. can identify pathway cross-talk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.